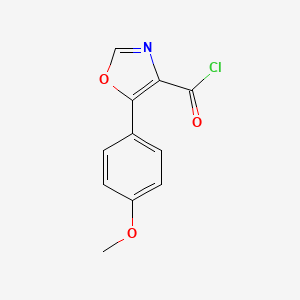

![molecular formula C8H7NOS2 B1598025 [2-(2-Thienyl)-1,3-thiazol-4-YL]methanol CAS No. 54986-94-6](/img/structure/B1598025.png)

[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol

Descripción general

Descripción

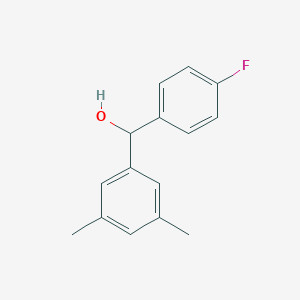

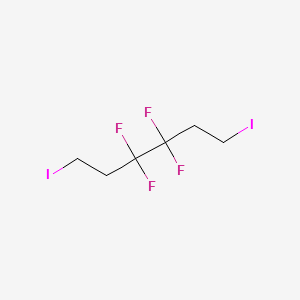

“[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol” is a chemical compound with the molecular formula C8H7NOS2 and a molecular weight of 197.28 . It’s a main product of BOC Sciences .

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . A general procedure for the synthesis of 4-(3-substituted phenyl)-1,3-thiazol-2-amine involves a solution of 2-bromo-1-(3-substituted phenyl)ethanone in ethanol to which thiourea and sodium acetate are added and stirred at room temperature for 2–3 hours .Molecular Structure Analysis

The molecular structure of “[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol” consists of a thiazole ring attached to a thiophene ring via a methanol group .Physical And Chemical Properties Analysis

“[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol” has a density of 1.401g/cm3 and a boiling point of 388.8ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Field

Pharmaceutical Chemistry

Application

Thiazole derivatives, including “[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol”, are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .

Method of Application

One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .

Results

This study discusses the many hybrid approaches that have been used to produce possible novel antimicrobial medicines that are both safe and effective .

Biologically Active C-2-Substituted Benzothiazoles

Field

Organic Chemistry

Application

Benzothiazole and its numerous derivatives of electron-rich aromatic heterocycles with endocyclic sulfur and nitrogen atoms have attracted the ongoing interest of synthetic chemists due to their unique properties .

Method of Application

The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents .

Results

Special attention is paid to the methods of the thiazole ring closure and chemical modification by the introduction of pharmacophore groups .

Photoresponsive Surfaces

Field

Materials Chemistry

Application

Thienyl containing triarylethylene derivatives, including “[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol”, have been designed and synthesized for their photochromic properties . These molecules show fast-response and striking photochromic behaviors in the solution-state, in the solid-state, and in polymer films .

Method of Application

A real-time and repeatable photoresponsive surface was fabricated based on these derivatives . Upon UV-light irradiation for 1 minute, most of the nano-aggregates on the SiO2 substrate changed from cone-shaped to hump-shaped and the contact angles of a water droplet drastically increased .

Results

The surface morphology and wettability can easily be reverted by white-light irradiation for 5 minutes . These derivatives with simple molecular structures are attractive in the areas of photochromism and photoresponsive surfaces .

Medicine and Healthcare

Field

Biomedical Research

Application

Scientific research, including the study of thiazole derivatives, is used to develop new drugs, medical treatments, and vaccines . It is also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools .

Method of Application

This involves the collection, analysis, interpretation, and presentation of data, as well as the formulation and testing of hypotheses . It may involve experiments, observations, surveys, or other forms of data collection .

Results

The goal of scientific research in this field is to advance knowledge, improve understanding, and contribute to the development of solutions to practical problems .

Safety And Hazards

Propiedades

IUPAC Name |

(2-thiophen-2-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-3,5,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBZCRGHSMCQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379986 | |

| Record name | [2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol | |

CAS RN |

54986-94-6 | |

| Record name | [2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54986-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)

![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)

![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)